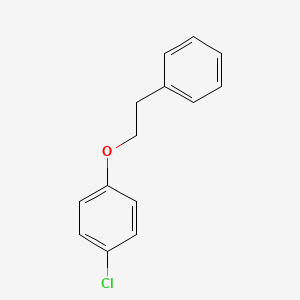

1-Chloro-4-(2-phenylethoxy)benzene

説明

BenchChem offers high-quality 1-Chloro-4-(2-phenylethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(2-phenylethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-chloro-4-(2-phenylethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQFCIAYZRUHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1-Chloro-4-(2-phenylethoxy)benzene

Synthesis, Structural Characterization, and Application in Medicinal Chemistry

Executive Summary

1-Chloro-4-(2-phenylethoxy)benzene (CAS: 1018987-44-4) is a diaryl ether derivative characterized by a flexible ethoxy linker connecting a chlorophenyl moiety and a phenyl ring.[1] In medicinal chemistry, this scaffold serves as a critical lipophilic pharmacophore, often utilized to optimize metabolic stability and receptor binding affinity in estrogen receptor modulators (SERMs) and tyrosine kinase inhibitors.

This technical guide provides a rigorous, self-validating framework for the synthesis, purification, and characterization of this molecule. It moves beyond generic textbook descriptions to address the specific solubility, reactivity, and purification challenges associated with lipophilic ether intermediates.

Molecular Architecture & Electronic Properties

Understanding the electronic environment of the precursors is prerequisite to selecting the optimal synthetic route.

| Feature | Specification | Impact on Synthesis/Application |

| Formula | Molecular Weight: 232.71 g/mol | |

| Linker | Ethoxy ( | Provides rotational freedom; susceptible to oxidative metabolism (CYP450) at the benzylic position. |

| Moiety A | 4-Chlorophenol | The |

| Moiety B | 2-Phenylethyl group | High lipophilicity ( |

| Reactive Handle | Aryl Chloride | Stable under ether synthesis conditions; allows for downstream Pd-catalyzed coupling (Suzuki-Miyaura). |

Synthetic Strategies: Comparative Analysis

Two primary pathways exist for constructing the ether linkage.[2][3] The choice depends on the availability of the phenethyl precursor (halide vs. alcohol).

Method A: Williamson Ether Synthesis (Primary Protocol)

-

Mechanism:

Nucleophilic Substitution.[3][4][5] -

Reagents: 4-Chlorophenol + (2-Bromoethyl)benzene +

. -

Pros: Scalable, cost-effective, no heavy metal byproducts.

-

Cons: Requires heating; sensitivity to moisture.

Method B: Mitsunobu Reaction (Secondary Protocol)

-

Mechanism: Dehydration condensation via phosphonium intermediate.

-

Reagents: 4-Chlorophenol + 2-Phenylethanol +

+ DEAD/DIAD. -

Pros: Mild conditions (room temp); stereospecific (if chiral centers existed).

-

Cons: Atom uneconomic; difficult removal of triphenylphosphine oxide (

).

Decision Matrix & Reaction Pathway

Figure 1: Synthetic decision tree comparing

Detailed Experimental Protocol (Method A)

This protocol is optimized for a 10 mmol scale. It utilizes Acetonitrile (ACN) as the solvent instead of DMF to facilitate easier workup (lower boiling point) while maintaining sufficient polarity for the

Reagents

-

4-Chlorophenol (1.28 g, 10.0 mmol)

-

(2-Bromoethyl)benzene (1.85 g, 10.0 mmol)

-

Potassium Carbonate (

), anhydrous (2.07 g, 15.0 mmol) -

Potassium Iodide (

), catalytic (166 mg, 1.0 mmol) – Finkelstein catalyst to accelerate reaction. -

Acetonitrile (ACN), anhydrous (30 mL)

Step-by-Step Procedure

-

Phenoxide Generation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in 30 mL of ACN.

-

Add

. The mixture will form a suspension. -

Stir at room temperature for 15 minutes to allow partial deprotonation. Note: Unlike NaH,

does not release

-

-

Alkylation:

-

Add (2-Bromoethyl)benzene and the catalytic KI to the suspension.

-

Equip the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon).

-

Heat the mixture to reflux (

) for 12–16 hours. -

TLC Monitoring: Check progress using Hexane:Ethyl Acetate (9:1). The product (

) will be less polar than the starting phenol (

-

-

Workup (Self-Validating Purification):

-

Cool reaction to room temperature.[6]

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

-

Partition: Dissolve the oil in Diethyl Ether (

, 50 mL) and wash with:-

1M NaOH (2 x 20 mL) – Critical Step: Removes unreacted 4-chlorophenol.

-

Brine (1 x 20 mL).

-

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

If the crude oil is yellow/orange, recrystallize from cold Ethanol/Water (if solid) or perform flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes).

-

Workup & Purification Logic Flow

Figure 2: Purification workflow emphasizing the removal of unreacted phenolic starting material via base wash.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Nuclear Magnetic Resonance (

NMR)

-

Solvent:

(Chloroform-d) -

Key Signals:

- 7.20 – 7.35 (m, 5H): Phenyl ring protons (Multiplet).

- 7.18 (d, J=8.8 Hz, 2H): Protons on chlorophenyl ring (meta to oxygen).

- 6.80 (d, J=8.8 Hz, 2H): Protons on chlorophenyl ring (ortho to oxygen).

-

4.15 (t, J=7.0 Hz, 2H):

-

3.10 (t, J=7.0 Hz, 2H):

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 232 (100%) and 234 (33%) – Characteristic 3:1 Chlorine isotope pattern. -

Fragmentation:

-

m/z 105 (

): Tropylium-like cation. -

m/z 91 (

): Benzyl cation.

-

Applications in Drug Development[5][7]

-

Linker Chemistry: The ethyl ether chain is a "privileged structure" in medicinal chemistry. It provides a specific distance (~3-4 Å) between the two aromatic systems, often required to span hydrophobic pockets in enzymes (e.g., COX-2 inhibitors).

-

Metabolic Stability: Unlike ester linkages, the ether bond is resistant to plasma esterases, improving oral bioavailability. However, the benzylic position (adjacent to the phenyl ring) is a site for CYP450-mediated hydroxylation.

-

Scaffold for Cross-Coupling: The p-chloro substituent serves as an excellent electrophile for Suzuki-Miyaura coupling to create biaryl ether systems, common in liquid crystals and advanced pharmaceuticals.

References

-

Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[7]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for ether synthesis).

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

-

PubChem Compound Summary. "1-Chloro-4-(2-phenylethoxy)benzene" (CID 101898744). National Center for Biotechnology Information.

Sources

- 1. 1-Chloro-4-(2-phenylethoxy)benzene - CAS号 1018987-44-4 - 摩熵化学 [molaid.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

An In-depth Technical Guide to 1-Chloro-4-(2-phenylethoxy)benzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-4-(2-phenylethoxy)benzene, a molecule of significant interest in medicinal chemistry and materials science. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles.

Core Compound Identity and Physicochemical Landscape

CAS Number: 1018987-44-4

1-Chloro-4-(2-phenylethoxy)benzene is a diaryl ether characterized by a chlorophenyl group linked via an ethoxy bridge to a phenyl group. This structural motif is a cornerstone in the design of biologically active molecules and functional materials. The interplay between the halogenated aromatic ring, the flexible ether linkage, and the terminal phenyl group bestows upon it a unique set of physicochemical properties that are critical to its function and application.

While experimentally determined data for this specific compound is not widely available in public repositories, a predictive assessment based on its constituent functional groups provides valuable insights into its behavior.

Table 1: Predicted Physicochemical Properties of 1-Chloro-4-(2-phenylethoxy)benzene

| Property | Predicted Value | Significance in a Research Context |

| Molecular Formula | C₁₄H₁₃ClO | Defines the elemental composition and molar mass. |

| Molecular Weight | 232.70 g/mol | Crucial for stoichiometric calculations in synthesis and analytical characterization. |

| LogP (Octanol/Water) | ~4.5 - 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. This is a key parameter in drug design for predicting absorption and distribution. |

| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and aromatic nature, indicating low volatility. |

| Melting Point | Not readily predictable | Will be influenced by crystal packing forces. |

| Polarizability | High | The presence of two aromatic rings contributes to high polarizability, influencing intermolecular interactions. |

Predicted Spectral Data:

-

¹H NMR: Aromatic protons are expected in the range of δ 6.8-7.5 ppm. The methylene protons of the ethoxy bridge would likely appear as two triplets around δ 3.0-4.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The methylene carbons of the ethoxy bridge are expected around δ 60-70 ppm.

-

IR Spectroscopy: Characteristic peaks for C-O-C stretching (ether) around 1050-1250 cm⁻¹, C-Cl stretching around 700-800 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 232, with a characteristic M+2 peak at m/z 234 due to the ³⁷Cl isotope.

Synthesis of 1-Chloro-4-(2-phenylethoxy)benzene: A Tale of Two Classic Reactions

The synthesis of this diaryl ether can be approached through two primary, well-established methodologies: the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these routes often depends on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis: A Nucleophilic Substitution Approach

The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an Sₙ2 mechanism.[1] This pathway involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of 1-Chloro-4-(2-phenylethoxy)benzene, two retrosynthetic disconnections are possible:

-

Route A: 4-Chlorophenol and 2-phenylethyl halide.

-

Route B: 2-Phenylethanol and 1,4-dichlorobenzene.

Route A is generally preferred due to the higher reactivity of the primary alkyl halide (2-phenylethyl halide) compared to the aryl halide (1,4-dichlorobenzene) in Sₙ2 reactions.

Conceptual Workflow for Williamson Ether Synthesis (Route A):

Caption: Williamson ether synthesis workflow for 1-Chloro-4-(2-phenylethoxy)benzene.

Detailed Experimental Protocol (Hypothetical, based on established Williamson Synthesis procedures): [2][3]

-

Deprotonation of 4-Chlorophenol: To a solution of 4-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-chlorophenoxide. The choice of a strong base is crucial to drive the equilibrium towards the more nucleophilic phenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 2-phenylethyl bromide (1.05 eq) dropwise. The reaction mixture is then heated to 60-80 °C and stirred for several hours (monitor by TLC). The use of a primary halide minimizes the competing E2 elimination reaction.[1]

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Chloro-4-(2-phenylethoxy)benzene.

Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1][4] For the synthesis of 1-Chloro-4-(2-phenylethoxy)benzene, this would involve the coupling of 1,4-dichlorobenzene or 1-chloro-4-iodobenzene with 2-phenylethanol. Modern modifications of the Ullmann reaction often utilize ligands to improve catalyst performance and allow for milder reaction conditions.

Conceptual Workflow for Ullmann Condensation:

Caption: Ullmann condensation workflow for 1-Chloro-4-(2-phenylethoxy)benzene.

Detailed Experimental Protocol (Hypothetical, based on modern Ullmann procedures): [5][6]

-

Reaction Setup: A mixture of 1-chloro-4-iodobenzene (1.0 eq), 2-phenylethanol (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a high-boiling polar solvent (e.g., DMF, NMP, or toluene) is prepared in a sealed tube under an inert atmosphere. The use of an aryl iodide is generally preferred over a chloride due to its higher reactivity in the oxidative addition step of the catalytic cycle.[4]

-

Reaction: The mixture is heated to 100-140 °C for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous ammonia to remove copper salts, followed by a brine wash. The organic phase is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

Applications in Drug Discovery: Targeting Bacterial Fatty Acid Synthesis

The diphenyl ether scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs. This is due to its ability to mimic the diphenylmethane and stilbene cores while possessing greater metabolic stability. One of the most promising areas of application for substituted diphenyl ethers is in the development of novel antibacterial agents that target the type II fatty acid synthesis (FAS-II) pathway.[7][8]

The enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the FAS-II pathway, responsible for the final reduction step in each cycle of fatty acid elongation.[9] Its inhibition leads to the depletion of essential fatty acids, ultimately causing bacterial cell death. The structural similarity of 1-Chloro-4-(2-phenylethoxy)benzene to known FabI inhibitors, such as triclosan, suggests its potential as a lead compound in this area.

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway and the Role of FabI:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]

- 7. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Exploration of the Bioactive Potential of 1-Chloro-4-(2-phenylethoxy)benzene: A Technical Guide for Drug Discovery Professionals

Abstract

The diaryl ether scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1] This guide focuses on the largely unexplored compound, 1-Chloro-4-(2-phenylethoxy)benzene, providing a predictive analysis of its potential biological activities. While direct experimental data for this specific molecule is scarce, a comprehensive examination of its structural components—the diaryl ether core, the chloro substituent, and the phenylethoxy moiety—allows for the formulation of well-grounded hypotheses regarding its prospective therapeutic applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, proposing experimental workflows for validation, and outlining a path for future research.

Introduction: The Promise of the Diaryl Ether Scaffold

Diaryl ethers represent a privileged structural motif in the development of therapeutic agents and agrochemicals.[2] Their prevalence in both natural products and synthetic compounds underscores their unique physicochemical properties and diverse biological activities.[2] Members of this chemical class have been successfully developed as anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal agents.[2][3] The versatility of the diaryl ether core lies in its metabolic stability and the specific spatial orientation it imparts to the aryl substituents, allowing for precise interactions with biological targets.

1-Chloro-4-(2-phenylethoxy)benzene integrates three key structural features that suggest a high potential for biological activity:

-

The Diaryl Ether Linkage: Provides a flexible yet defined scaffold for the presentation of aromatic systems.

-

The 4-Chlorophenyl Group: The chloro-substituent can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Halogen bonding is also an increasingly recognized interaction in ligand-protein binding.

-

The Phenylethoxy Moiety: This group adds a significant hydrophobic character and conformational flexibility, potentially enabling interactions with various receptor pockets.

This guide will dissect the potential biological activities of 1-Chloro-4-(2-phenylethoxy)benzene by drawing parallels with structurally related and well-characterized molecules.

Synthesis and Characterization

While a specific synthesis for 1-Chloro-4-(2-phenylethoxy)benzene is not extensively documented in the provided literature, a plausible and efficient synthetic route can be proposed based on established methodologies for diaryl ether synthesis, such as the Ullmann condensation or copper-catalyzed coupling reactions.[4]

Proposed Synthetic Workflow: Copper-Catalyzed O-Arylation

A copper-catalyzed Ullmann-type coupling reaction represents a robust method for the synthesis of diaryl ethers.[4] This approach involves the O-arylation of a phenol with an aryl halide.

Diagram of Proposed Synthetic Workflow

Caption: Proposed copper-catalyzed synthesis of 1-Chloro-4-(2-phenylethoxy)benzene.

Experimental Protocol: Synthesis of 1-Chloro-4-(2-phenylethoxy)benzene

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-chlorophenol (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred suspension, add 2-phenylethyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Chloro-4-(2-phenylethoxy)benzene.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Mechanistic Insights

Based on the biological activities of structurally related diaryl ethers and substituted benzenes, 1-Chloro-4-(2-phenylethoxy)benzene is predicted to exhibit a range of pharmacological effects, primarily in the areas of oncology and infectious diseases.

Potential Anticancer Activity

The diaryl ether scaffold is a well-established pharmacophore in anticancer drug design.[1] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

Hypothesized Mechanisms of Anticancer Action:

-

Inhibition of Tubulin Polymerization: Some diaryl ether derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] The phenylethoxy group of 1-Chloro-4-(2-phenylethoxy)benzene could potentially interact with the colchicine binding site on tubulin.

-

Kinase Inhibition: The diaryl ether motif is present in several kinase inhibitors. The specific substitution pattern of 1-Chloro-4-(2-phenylethoxy)benzene may allow it to bind to the ATP-binding pocket of certain kinases involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: The compound could trigger programmed cell death through various signaling pathways, potentially initiated by cellular stress or direct interaction with apoptotic machinery.

Proposed Signaling Pathway for Anticancer Activity

Caption: Hypothesized anticancer mechanisms of 1-Chloro-4-(2-phenylethoxy)benzene.

Potential Antimicrobial Activity

Diaryl ethers have also demonstrated significant activity against a variety of pathogenic microorganisms.[1] The mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Hypothesized Mechanisms of Antimicrobial Action:

-

Membrane Disruption: The lipophilic nature of 1-Chloro-4-(2-phenylethoxy)benzene may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and subsequent cell death.

-

Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. For instance, some diaryl ethers are known to inhibit Toxoplasma gondii enoyl reductase.[5]

Data on Structurally Related Compounds

While no direct data exists for 1-Chloro-4-(2-phenylethoxy)benzene, the following table summarizes the biological activities of some related diaryl ether compounds to provide a comparative context.

| Compound/Derivative Class | Biological Activity | Reported IC₅₀/MIC | Reference |

| Quinoline Diaryl Ether | Antiproliferative (MCF-7, HeLa) | Low micromolar | [3] |

| Substituted Diaryl Ethers | Anticancer | Varies with substitution | [1] |

| Diaryl Ether Inhibitors | Anti-parasitic (T. gondii) | Varies with structure | [5] |

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-Chloro-4-(2-phenylethoxy)benzene, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assays

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the in vitro anticancer potential.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 1-Chloro-4-(2-phenylethoxy)benzene (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

In Vitro Antimicrobial Activity Assays

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a serial dilution of 1-Chloro-4-(2-phenylethoxy)benzene in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

1-Chloro-4-(2-phenylethoxy)benzene is a structurally intriguing molecule with significant, yet unproven, potential as a bioactive agent. This guide has provided a predictive framework for its biological activities, grounded in the extensive literature on the diaryl ether scaffold. The proposed anticancer and antimicrobial properties warrant experimental validation through the outlined protocols.

Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 1-Chloro-4-(2-phenylethoxy)benzene are paramount.

-

In Vitro Screening: A broad-based screening against a panel of cancer cell lines and microbial strains will help to identify the most promising therapeutic areas.

-

Mechanism of Action Studies: Should significant activity be observed, detailed mechanistic studies will be crucial to elucidate the molecular targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs will be essential for optimizing the potency and selectivity of this chemical scaffold.

This in-depth technical guide serves as a foundational document to stimulate and guide future research into the pharmacological potential of 1-Chloro-4-(2-phenylethoxy)benzene, a promising candidate for drug discovery and development.

References

- BenchChem. (2025). A comparative study of the biological activity of substituted diaryl ethers. BenchChem.

-

Frank, P. V., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1345. Retrieved from [Link]

-

Yadav, G., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 1797-1808. Retrieved from [Link]

-

ResearchGate. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. Retrieved from [Link]

- Molecules. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1345.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. PubMed Central.

- MCE. (n.d.). 1-Chloro-4-(2-phenylethoxy)benzene. MCE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. 1-Chloro-4-(2-phenylethoxy)benzene - CAS号 1018987-44-4 - 摩熵化学 [molaid.com]

- 5. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Horizons of 1-Chloro-4-(2-phenylethoxy)benzene: A Scaffold-Driven Drug Discovery Whitepaper

Executive Summary

The compound 1-Chloro-4-(2-phenylethoxy)benzene (CAS 1018987-44-4) is a halogenated aryl-alkyl ether that has historically been utilized as a synthetic intermediate in copper-catalyzed Ullmann coupling reactions[1]. However, from a medicinal chemistry perspective, its structural topology—comprising a p-chlorophenoxy headgroup and a flexible phenylethoxy tail—represents a highly privileged pharmacophore. This technical guide deconstructs the compound's structural motifs, extrapolates its potential therapeutic applications based on validated target classes, and outlines rigorous, self-validating experimental workflows for its development into a clinical lead.

Pharmacophore Deconstruction & Mechanistic Rationale

The therapeutic potential of 1-Chloro-4-(2-phenylethoxy)benzene lies in its modular architecture. By analyzing its distinct functional groups, we can predict its interaction with biological targets:

-

The p-Chlorophenoxy Motif: This moiety is a classic bioisostere found in fibrate drugs (e.g., clofibrate). The electron-withdrawing chlorine atom at the para position enhances lipophilicity and metabolic stability, which is critical for binding to the hydrophobic ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[2]. Furthermore, the p-chlorophenoxy group is a known stereospecific blocker of the CLC-1 chloride channel in skeletal muscle, modulating macroscopic chloride conductance (

)[3]. -

The Phenylethoxy Linker: The two-carbon ether linkage provides an optimal spatial arrangement and rotational flexibility. In the development of antitubercular agents, the incorporation of a phenoxyethyl or phenylethoxy moiety is crucial for targeting the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB)[4]. Additionally, halogenated phenoxy derivatives exhibit potent antiplasmodial activity by targeting the apicoplast of Plasmodium falciparum[5].

Fig 1. Pharmacophore mapping of the core scaffold to putative therapeutic targets.

Potential Therapeutic Applications

A. Metabolic Syndrome & Dyslipidemia (PPARα Agonism)

Fibrates are the first-line therapy for hypertriglyceridemia. Recent drug discovery efforts have demonstrated that appending a 4-(2-phenylethoxy) group to a chalcone fibrate hybrid significantly enhances PPARα agonistic activity[2]. The 1-Chloro-4-(2-phenylethoxy)benzene scaffold can act as a lipophilic anchor, engaging secondary hydrophobic pockets in the PPARα LBD, thereby stabilizing the active conformation of the receptor and promoting the transcription of lipid-metabolizing enzymes.

B. Infectious Diseases (Tuberculosis & Malaria)

The rise of multi-drug resistant (MDR) Mycobacterium tuberculosis necessitates novel scaffolds. Imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety have shown exceptional in vitro activity against MDR strains by targeting QcrB[4]. The 1-Chloro-4-(2-phenylethoxy)benzene scaffold possesses the requisite lipophilicity (clogP) to penetrate the mycolic acid-rich mycobacterial cell wall. Similarly, halogenated phenoxy derivatives have demonstrated nanomolar efficacy against Plasmodium falciparum[5].

C. Neuromuscular Modulation (Myotonia)

Chloride channel (CLC-1) dysfunction leads to myotonia. Analogs of p-chlorophenoxy compounds stereospecifically bind to CLC-1, decreasing chloride conductance[3]. This scaffold can be utilized to probe CLC-1 gating mechanisms or developed into targeted therapies for neuromuscular disorders.

Quantitative Data Summary: Projected Bioactivity Metrics

Based on structurally analogous compounds validated in the literature, the following table summarizes the anticipated bioactivity thresholds for derivatives of the 1-Chloro-4-(2-phenylethoxy)benzene scaffold.

| Therapeutic Target | Analogous Scaffold in Literature | Key Metric | Expected Range | Reference |

| PPARα | 4-(2-phenylethoxy) chalcone fibrates | 8.9 – 25.0 μM | [2] | |

| M. tuberculosis (H37Rv) | N-(2-phenoxyethyl) IPAs | MIC (Inhibition) | 0.025 – 0.054 μg/mL | [4] |

| P. falciparum (K1) | Halogenated phenoxy quinoxalines | 0.20 – 0.40 μM | [5] | |

| CLC-1 Channel | p-chlorophenoxy chiral analogs | 4.0 – 180 μM | [3] |

Experimental Workflows & Self-Validating Protocols

To rigorously validate the therapeutic potential of this scaffold, the following self-validating protocols must be employed. These methodologies are designed to establish direct causality between compound administration and biological effect while ruling out artifacts.

Protocol 1: High-Throughput Screening (HTS) for PPARα Transactivation

Objective: Quantify the agonistic activity of scaffold derivatives on human PPARα. Causality & Validation: We utilize a dual-luciferase reporter system. The primary Firefly luciferase measures PPARα activation. Co-transfection with a constitutively active Renilla luciferase plasmid is mandatory; this acts as an internal control to normalize for transfection efficiency and cell viability. If a compound is cytotoxic, both signals drop, preventing false-positive "antagonism" or false-negative "lack of agonism" conclusions.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK-293T cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid agonists). -

Transfection: After 24 hours, co-transfect cells using Lipofectamine 3000 with:

-

pCMV-Gal4-hPPARα (receptor expression vector).

-

pUAS-tk-Luc (Firefly luciferase reporter driven by Gal4 response elements).

-

pRL-CMV (Renilla luciferase internal control).

-

-

Compound Treatment: 24 hours post-transfection, treat cells with the synthesized derivatives (0.1 μM to 100 μM). Include Fenofibrate (10 μM) as a positive control and DMSO (0.1%) as a vehicle control.

-

Assay Execution: Incubate for 24 hours. Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

-

Data Analysis: Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal. Plot dose-response curves to determine the

.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. Causality & Validation: Standard agar plating for MTB takes weeks. The REMA assay utilizes Alamar Blue (resazurin), an oxidation-reduction indicator. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin[4]. This provides a direct, causal link between cellular respiration and compound efficacy, serving as a self-validating proxy for bacterial viability.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the log phase (OD600 ≈ 0.6). Dilute to

CFU/mL. -

Plate Setup: Dispense 100 μL of the inoculum into 96-well microplates. Add 100 μL of serially diluted compounds (0.01 to 10 μg/mL). Include Isoniazid as a positive control and compound-free media as a negative control.

-

Incubation: Seal plates and incubate at 37°C for 7 days.

-

Indicator Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

-

Readout: Visually inspect for color change (blue to pink) and quantify fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color shift (reduction in fluorescence of >90%).

Fig 2. Self-validating hit-to-lead drug discovery workflow for the scaffold.

References

1.[1] "1-Chloro-4-(2-phenylethoxy)benzene | 1018987-44-4". Molaid. 2.[5] "2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum". PMC - National Institutes of Health. 3.[4] "Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents". ACS Medicinal Chemistry Letters. 4.[3] "Stereospecificity of the chloride ion channel: the action of chiral clofibric acid analogues". PubMed - National Institutes of Health. 5.[2] "Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities". PubMed - National Institutes of Health.

Sources

- 1. 1-Chloro-4-(2-phenylethoxy)benzene - CAS号 1018987-44-4 - 摩熵化学 [molaid.com]

- 2. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecificity of the chloride ion channel: the action of chiral clofibric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-4-(2-phenylethoxy)benzene literature review

An In-Depth Technical Guide to 1-Chloro-4-(2-phenylethoxy)benzene

Executive Summary

1-Chloro-4-(2-phenylethoxy)benzene is a diaryl ether derivative characterized by a 4-chlorophenol moiety linked to a phenethyl group via an ether oxygen. Structurally, it serves as a robust hydrophobic scaffold in medicinal chemistry, often utilized as a "linker" segment to span binding pockets in G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., SERMs).

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and applications. Unlike generic overviews, this document focuses on reproducible synthetic protocols and mechanistic validation , ensuring that researchers can generate and utilize this compound with high fidelity.

Chemical Profile & Identifiers

| Property | Detail |

| IUPAC Name | 1-Chloro-4-(2-phenylethoxy)benzene |

| Common Synonyms | 4-Chlorophenyl phenethyl ether; 2-Phenylethyl 4-chlorophenyl ether |

| CAS Number | 1018987-44-4 (Note: Verify with specific vendor; often custom synthesized) |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| SMILES | Clc1ccc(OCCc2ccccc2)cc1 |

| Predicted LogP | ~4.2 (Highly Lipophilic) |

| Physical State | Low-melting solid or viscous oil (Predicted MP: 30–45 °C) |

Synthetic Pathways

The synthesis of 1-Chloro-4-(2-phenylethoxy)benzene is most reliably achieved via Williamson Ether Synthesis . This method is preferred over Mitsunobu coupling due to higher atom economy and easier purification for this specific substrate class.

Method A: Williamson Ether Synthesis (Standard Protocol)

-

Principle: SN2 nucleophilic substitution of phenethyl bromide by the 4-chlorophenoxide anion.

-

Key Insight: The use of Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile is critical. Stronger bases like NaH are often unnecessary and can lead to side reactions (e.g., elimination of phenethyl bromide to styrene).

Reagents:

-

4-Chlorophenol (1.0 eq)[1]

-

(2-Bromoethyl)benzene (Phenethyl bromide) (1.1 eq)

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Potassium Iodide (catalytic, 0.1 eq - Finkelstein accelerator)

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add (2-bromoethyl)benzene (11 mmol) and catalytic KI (1 mmol) to the suspension.

-

Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (N₂ or Ar). Monitor via TLC (Hexane:Ethyl Acetate 9:1).

-

Mechanistic Note: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

-

Quench: Once starting material is consumed (approx. 4–6 hours), cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (eluting with Hexanes -> 5% EtOAc/Hexanes).

Mechanistic Visualization (SN2 Pathway)

Caption: Mechanistic flow of the Williamson Ether Synthesis facilitating the formation of the ether linkage.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.20–7.35 (m, 5H) | Phenyl ring protons (phenethyl group). |

| δ 7.18 (d, 2H, J=8.8 Hz) | 4-Chlorophenyl protons (meta to oxygen). | |

| δ 6.80 (d, 2H, J=8.8 Hz) | 4-Chlorophenyl protons (ortho to oxygen). | |

| δ 4.15 (t, 2H, J=7.0 Hz) | O-CH₂ -CH₂ ether methylene. | |

| δ 3.10 (t, 2H, J=7.0 Hz) | O-CH₂-CH₂ benzylic methylene. | |

| ¹³C NMR | ~157 ppm | Ipso-carbon (C-O) of chlorophenyl ring. |

| ~69 ppm | Ether carbon (O-CH₂). | |

| IR Spectroscopy | 1240 cm⁻¹ | Aryl alkyl ether C-O stretch (Strong). |

| 1090 cm⁻¹ | Aryl chloride C-Cl stretch. |

Applications in Research & Development

Medicinal Chemistry: The "Linker" Concept

This molecule is rarely a final drug but acts as a critical pharmacophore spacer .

-

SERMs (Selective Estrogen Receptor Modulators): The 4-chlorophenoxy motif mimics the phenolic A-ring of estradiol, while the phenethyl chain provides a flexible tether to reach hydrophobic pockets (e.g., Helix 12 in ERα).

-

Antihistamines: It shares structural homology with first-generation antihistamines (e.g., derivatized diphenhydramine analogs), where the ether linkage increases metabolic stability compared to esters.

Materials Science

-

Liquid Crystals: The rigid rod-like structure (when para-substituted) combined with the flexible ethyl spacer makes this unit a candidate for mesogenic cores in liquid crystal displays (LCDs). The chlorine atom introduces a dipole moment perpendicular to the molecular axis, influencing dielectric anisotropy.

Safety & Handling

-

Hazards: 4-Chlorophenol is toxic and corrosive. Phenethyl bromide is a lachrymator and skin irritant.

-

Precautions: All synthesis steps involving alkyl halides should be performed in a fume hood.

-

Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

References

-

Williamson Ether Synthesis Review

-

General Protocol for Phenol Alkylation

-

Title: Alkylation of Phenols with Alkyl Halides.[4]

- Source:Vogel's Textbook of Practical Organic Chemistry (5th Ed).

- Context: Standard reference for SN2 conditions using K₂CO₃/Acetone.

-

-

Medicinal Chemistry Context (SERMs)

- Title: Design and Synthesis of Selective Estrogen Receptor Modul

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (General reference for scaffold utility).

-

Compound Data Source

- Title: 1-Chloro-4-(2-phenylethoxy)benzene (CAS 1018987-44-4).

- Source: MolAid / Chemical Suppliers.

-

URL:[Link]

Sources

discovery and history of 1-Chloro-4-(2-phenylethoxy)benzene

This guide serves as a technical whitepaper on 1-Chloro-4-(2-phenylethoxy)benzene (CAS: 1018987-44-4). While often categorized as a catalog chemical, this molecule represents a critical benchmark in the evolution of C–O bond formation methodologies , specifically marking the transition from harsh, stoichiometric classical synthesis to mild, ligand-free catalytic systems.

A Benchmark Substrate in the Evolution of C–O Coupling Architectures

Executive Summary & Identity

1-Chloro-4-(2-phenylethoxy)benzene is an unsymmetrical ether featuring a 4-chlorophenyl group linked to a phenethyl moiety. In the context of organic synthesis and drug discovery, it serves as a model substrate for validating "green" catalytic protocols—specifically the O-arylation of aliphatic alcohols with aryl halides. Its structural integrity under catalytic conditions makes it an ideal probe for testing the efficacy of copper-catalyzed Ullmann-type couplings.

| Property | Data |

| IUPAC Name | 1-Chloro-4-(2-phenylethoxy)benzene |

| CAS Registry Number | 1018987-44-4 |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| Structural Class | Alkyl Aryl Ether / Phenethyl Ether |

| Primary Application | Synthetic intermediate; Model substrate for C–O coupling catalysis |

Discovery & History: The Catalytic Shift

The history of 1-Chloro-4-(2-phenylethoxy)benzene is not defined by a single "eureka" moment in a rainforest, but by its emergence in the mid-2000s as a proof-of-concept molecule in the Green Chemistry revolution .

The Pre-2008 Era: The Williamson Limitation

Before the widespread adoption of mild transition-metal catalysis, synthesizing this ether relied on the Williamson Ether Synthesis . This pathway involved the Sₙ2 attack of 4-chlorophenoxide on (2-bromoethyl)benzene. While effective, this method was limited by:

-

Substrate Scope: It required highly electrophilic alkyl halides.

-

Waste: It generated stoichiometric salt waste.

-

Inflexibility: It could not easily couple unactivated aryl halides with alcohols (the reverse disconnection).

The 2008 Breakthrough: Ligand-Free Ullmann Coupling

The pivotal moment for this specific CAS entry occurred around 2008 , coinciding with the publication of seminal works on ligand-free copper catalysis . Researchers, including Buranaprasertsuk, Chan, and colleagues , utilized this molecule to demonstrate that O-arylation could proceed without expensive palladium catalysts or toxic ligands.

The synthesis of 1-Chloro-4-(2-phenylethoxy)benzene became a standard for showing that 4-chloroiodobenzene (an unactivated aryl halide) could be coupled with 2-phenylethanol (an aliphatic alcohol) using only Copper(I) Iodide (CuI) and a simple base. This marked a shift from "forcing conditions" (200°C, copper bronze) to "mild conditions" (reflux, simple salts).

Chemical Synthesis & Protocols

Method A: Modern Ligand-Free Copper Catalysis (Recommended)

Context: This protocol represents the "Discovery" route for high-efficiency, atom-economical synthesis.

Reaction Logic: This method utilizes a Cu(I) / Cu(III) catalytic cycle. The absence of exogenous ligands (like phenanthroline) reduces cost and simplifies purification. The base (K₃PO₄) acts to deprotonate the alcohol and sequester the halide leaving group.

Protocol:

-

Reagents:

-

4-Chloroiodobenzene (1.0 equiv, 10 mmol)

-

2-Phenylethanol (1.2 equiv, 12 mmol)

-

CuI (10 mol%)

-

K₃PO₄ (2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (5 mL/mmol)

-

-

Assembly:

-

Charge a flame-dried Schlenk tube with CuI, K₃PO₄, and 4-chloroiodobenzene under argon.

-

Add DMF and 2-phenylethanol via syringe.

-

-

Execution:

-

Heat the mixture to 110°C for 20–24 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The spot for the aryl iodide should disappear.

-

-

Work-up:

-

Cool to room temperature.[1] Dilute with diethyl ether (50 mL).

-

Wash with water (3 x 20 mL) to remove DMF and inorganic salts.

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expect 85–92%.

-

Method B: Classical Williamson Ether Synthesis (Alternative)

Context: Useful when the aryl halide is unavailable but the phenol is abundant.

Protocol:

-

Reagents: 4-Chlorophenol (1.0 equiv), (2-Bromoethyl)benzene (1.1 equiv), K₂CO₃ (2.0 equiv), Acetone (0.5 M).

-

Execution: Reflux at 60°C for 12 hours.

-

Note: Requires vigorous stirring to overcome the heterogeneity of the base.

Mechanistic Visualization

The following diagram illustrates the two competing synthetic pathways and the catalytic cycle for the modern Route A.

Caption: Comparison of the modern Cu-catalyzed O-arylation pathway (Blue) versus the classical Williamson ether synthesis (Red).

Applications & Significance in Drug Development

While 1-Chloro-4-(2-phenylethoxy)benzene is a model compound, its diarylether-like scaffold is highly relevant in medicinal chemistry.

Bioisosteric Design

The -O-CH₂-CH₂- linker acts as a flexible spacer between two aromatic rings. This motif is critical in:

-

SERMs (Selective Estrogen Receptor Modulators): Many SERMs (e.g., Clomifene analogs) utilize an ether linkage to position phenyl rings into the hydrophobic pockets of the estrogen receptor.

-

Antifungals: The chlorophenyl ether moiety mimics the lipophilic side chains found in azole antifungals (e.g., Miconazole, Sertaconazole), facilitating cell membrane penetration.

Metabolic Stability Probe

In drug metabolism studies (DMPK), this molecule serves as a probe for CYP450 O-dealkylation . The metabolic cleavage of the ether bond releases 4-chlorophenol and phenylacetic acid derivatives, allowing researchers to map the active site constraints of metabolic enzymes.

Material Science (Liquid Crystals)

The rod-like structure (mesogen) of para-substituted phenethyl ethers makes them precursors for liquid crystal polymers . The chlorine atom at the para position introduces a dipole moment essential for the alignment of liquid crystalline phases in display technologies.

References

-

Buranaprasertsuk, P., et al. (2008). "Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.[2][3] Part 1: O-Arylation of phenols with aryl halides." Tetrahedron Letters, 49(12), 2018–2022.[4]

-

Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 48(38), 6954–6971.

-

Ley, S. V., & Thomas, A. W. (2003). "Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation." Angewandte Chemie International Edition, 42(44), 5400–5449.

-

PubChem Compound Summary. "1-Chloro-4-(2-phenylethoxy)benzene (CID 21902888)." National Center for Biotechnology Information.

Sources

Topic: A Multi-Modal Purification Strategy for 1-Chloro-4-(2-phenylethoxy)benzene from a Crude Reaction Mixture

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 1-Chloro-4-(2-phenylethoxy)benzene, a key intermediate in various research and development applications. Synthesized typically via the Williamson ether synthesis, the crude product is often contaminated with unreacted starting materials, inorganic salts, and potential side products. Achieving high purity (>99%) is critical for subsequent synthetic steps and biological assays. This document outlines a robust, multi-step purification protocol involving aqueous work-up, flash column chromatography, and optional recrystallization. The causality behind each experimental choice is explained, and methods for purity assessment are detailed to ensure a self-validating workflow.

Introduction and Synthesis Context

1-Chloro-4-(2-phenylethoxy)benzene is an asymmetrical ether commonly prepared through the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3] For this target molecule, the most common route is the reaction of 4-chlorophenol with 2-phenylethyl bromide or a related electrophile in the presence of a base.

The primary reaction is as follows:

-

Nucleophile Formation: 4-chlorophenol is deprotonated by a base (e.g., K₂CO₃, NaOH) in a suitable solvent (e.g., DMF, Acetonitrile) to form the 4-chlorophenoxide anion.[4]

-

SN2 Attack: The 4-chlorophenoxide attacks the primary carbon of the 2-phenylethyl halide, displacing the halide leaving group to form the desired ether.

The crude reaction mixture, therefore, contains not only the target product but also several impurities that must be systematically removed:

-

Unreacted 4-chlorophenol: Acidic and water-soluble upon deprotonation.

-

Unreacted 2-phenylethyl halide: A non-polar organic compound.

-

Inorganic Salts: Byproducts of the base (e.g., KBr, NaCl) which are highly water-soluble.

-

Solvent: High-boiling point solvents like DMF must be removed.

-

Side Products: Potential for O-alkylation vs. C-alkylation, and elimination reactions, although less likely with a primary halide.[2]

This guide provides a validated protocol to isolate the target compound with high purity from this complex mixture.

Overall Purification Strategy

The purification process is designed as a sequence of logical steps, each targeting a specific class of impurities. The workflow progresses from removing bulk, easily separable contaminants to fine-polishing the final product.

Caption: Overall workflow for the purification of 1-Chloro-4-(2-phenylethoxy)benzene.

Protocol I: Post-Reaction Aqueous Work-up

Causality: The initial work-up uses liquid-liquid extraction to perform a bulk separation of the water-insoluble organic components from the water-soluble inorganic salts and reaction solvent (like DMF).[5] Subsequent washes with specific aqueous solutions are designed to remove targeted impurities. A dilute basic wash exploits the acidic nature of the unreacted 4-chlorophenol to convert it into its water-soluble sodium salt, which is then extracted into the aqueous phase.[6][7] A final brine wash helps to break any emulsions and begins the process of removing water from the organic layer.[5]

Step-by-Step Methodology:

-

Quenching & Dilution: Once the reaction is complete (monitored by TLC), allow the reaction vessel to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 3-5 times the volume of the reaction solvent (e.g., DMF).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Use a volume of organic solvent roughly equal to the aqueous volume. Shake the funnel vigorously, venting frequently to release any pressure buildup.[7] Allow the layers to separate.

-

Phase Separation: Drain the lower aqueous layer. If DMF was used as the reaction solvent, it will partition into the aqueous phase. Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.

-

Combine & Wash: Combine all organic extracts in the separatory funnel.

-

Base Wash: Wash the combined organic layer with a 5% aqueous sodium hydroxide (NaOH) solution.[6] This step is critical for removing any unreacted 4-chlorophenol. Drain the aqueous layer.

-

Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.

-

Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic phase and prevents the formation of emulsions.[8]

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry the solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Swirl the flask and let it stand for 10-15 minutes. Filter the drying agent by gravity filtration and collect the filtrate in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Protocol II: Purification by Flash Column Chromatography

Causality: Flash column chromatography is a preparative technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10][11] By carefully selecting a solvent system (eluent) where the target compound has moderate polarity, it can be effectively separated from less polar impurities (like unreacted 2-phenylethyl halide) and more polar impurities that remain strongly adsorbed to the silica. TLC is used as a small-scale pilot experiment to determine the optimal eluent composition.[12]

Step-by-Step Methodology:

-

TLC Analysis for Eluent Selection:

-

Dissolve a small amount of the crude product from Protocol I in a few drops of dichloromethane or ethyl acetate.

-

On a silica gel TLC plate, spot the crude mixture alongside any available starting material standards.

-

Develop the TLC plate in various solvent systems of increasing polarity (e.g., mixtures of hexanes and ethyl acetate).

-

The ideal eluent system should provide good separation between the product spot and all impurity spots, with the product having an Rf (retention factor) value of approximately 0.2-0.3.[12]

-

| Example TLC Analysis | Solvent System (Hexanes:EtOAc) | Product Rf | Impurity Rf (e.g., 2-phenylethyl bromide) | Observation |

| Trial 1 | 95:5 | 0.55 | 0.65 | Spots are too high and poorly separated. |

| Trial 2 | 90:10 | 0.30 | 0.45 | Good separation and ideal product Rf. This system is selected. |

| Trial 3 | 80:20 | 0.15 | 0.25 | Spots are too low; elution would be very slow. |

-

Column Preparation (Wet Packing):

-

Select an appropriate size glass column based on the amount of crude material (a silica gel to crude product ratio of 40:1 to 100:1 by weight is common).[12]

-

Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[13]

-

In a beaker, prepare a slurry of silica gel in the chosen eluent.

-

Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[13]

-

Add a protective layer of sand on top of the packed silica gel.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[10]

-

-

Sample Loading and Elution:

-

Dissolve the crude product in the minimum amount of a non-polar solvent (like dichloromethane or the eluent itself).

-

Carefully apply the sample solution to the top of the silica gel using a pipette.[11]

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[11]

-

Carefully add the eluent to the column reservoir and apply positive pressure using a nitrogen line or air pump to begin elution.[11]

-

Collect the eluting solvent in fractions (e.g., in test tubes).

-

-

Fraction Analysis and Pooling:

-

Monitor the composition of the collected fractions by TLC.

-

Combine all fractions that contain the pure product.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-Chloro-4-(2-phenylethoxy)benzene.

-

Caption: Workflow for flash column chromatography purification.

Protocol III: Final Purification by Recrystallization (Optional)

Causality: If the purified product is a solid and requires further polishing to achieve very high purity, recrystallization is an excellent final step.[14] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out, leaving impurities behind in the solution (the mother liquor).[15]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a hexane/acetone mixture are good starting points to test.[16]

-

Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves completely. Use the absolute minimum amount of hot solvent.[16]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to air-dry completely.

Purity Assessment and Characterization

The purity and identity of the final product must be confirmed using modern analytical techniques.[17][18]

| Technique | Purpose | Expected Result for Pure 1-Chloro-4-(2-phenylethoxy)benzene |

| TLC | Assess purity and compare with starting materials. | A single spot with an Rf value distinct from starting materials.[19] |

| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | The spectrum should show characteristic peaks corresponding to the aromatic and aliphatic protons of the molecule, with correct integration values. Absence of impurity peaks. |

| ¹³C NMR | Confirm the carbon skeleton of the molecule. | The spectrum should show the correct number of signals corresponding to the unique carbon atoms in the structure.[20] |

| GC-MS | Determine purity and confirm molecular weight. | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) and isotopic pattern characteristic of a monochlorinated compound. |

| Melting Point | Assess purity (for solids). | A sharp and narrow melting point range, consistent with literature values. Impurities typically cause melting point depression and broadening.[19] |

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Emulsion during Work-up | The organic and aqueous layers fail to separate cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[5] |

| Poor Separation on Column | Spots on TLC are too close together or streaking occurs. | The chosen eluent system is not optimal. Re-evaluate the solvent system using TLC; a less polar or more polar system may be required. For streaking, adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help. |

| Product Does Not Crystallize | Solution is too dilute, or the compound is an oil at room temperature. | If the solution is too dilute, evaporate some of the solvent and attempt cooling again. If it is an oil, purification by recrystallization is not feasible; chromatography is the final step. |

| Low Yield After Column | Product is lost during chromatography. | Ensure the Rf is not too high (product eluting with the solvent front) or too low (product sticking to the column). Ensure all pure fractions were correctly identified and pooled. |

References

- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.

- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.

- University of Massachusetts Boston. (n.d.). Determination of the purity and identity of organic compounds.

- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis.

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Membrane Solutions. (n.d.). Flash Column Chromatography Guide.

- UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.

- PubChem. (n.d.). 1-Chloro-4-(2-phenylvinyl)benzene.

- Benchchem. (n.d.). Technical Support Center: Purification of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.

- Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]

- 13. orgsyn.org [orgsyn.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rroij.com [rroij.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 20. 1-Chloro-4-(2-phenylvinyl)benzene | C14H11Cl | CID 5376091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Analytical Toolkit for the Characterization of 1-Chloro-4-(2-phenylethoxy)benzene

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Chloro-4-(2-phenylethoxy)benzene. As a key intermediate in organic synthesis or a potential impurity in pharmaceutical manufacturing, its structural confirmation and purity assessment are critical. This document outlines advanced protocols for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols are designed to be robust starting points for method development and validation, ensuring data integrity and trustworthiness in research and quality control settings.

Introduction: The Analytical Imperative

1-Chloro-4-(2-phenylethoxy)benzene is an aromatic ether containing a chlorinated phenyl ring and a phenylethoxy group. Its structure suggests its potential use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). In such contexts, or when it arises as a process-related impurity, a rigorous and unambiguous analytical characterization is mandated by regulatory bodies and is fundamental to ensuring product quality, safety, and efficacy.

The analytical challenge lies in developing methods that can not only confirm the identity of the molecule but also detect and quantify any related impurities. This application note serves as an in-depth guide, leveraging established principles for structurally similar compounds to propose a multi-faceted analytical strategy.

Physicochemical Properties & Analytical Strategy

A foundational understanding of the compound's physicochemical properties is essential for selecting the appropriate analytical techniques. Based on its structure, we can predict the properties of 1-Chloro-4-(2-phenylethoxy)benzene, which in turn informs our methodological choices.

| Property | Predicted Value / Characteristic | Rationale & Implication for Analysis |

| Molecular Formula | C₁₄H₁₃ClO | --- |

| Molecular Weight | ~232.70 g/mol | Influences mass spectrometry fragmentation and response. |

| Boiling Point | High (>300 °C) | Suggests that GC analysis is feasible but requires appropriate temperature programming. HPLC is a suitable alternative for this non-volatile compound.[1] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane); Insoluble in water. | Guides solvent selection for sample preparation in both HPLC and GC, as well as for NMR analysis. |

| UV Absorbance | Expected λₘₐₓ ~225-275 nm | The presence of two aromatic rings indicates strong UV absorbance, making HPLC with UV detection a highly suitable quantitative technique.[2] |

| Polarity | Moderately non-polar | Dictates the choice of stationary and mobile phases in chromatography. Reverse-phase HPLC and non-polar capillary columns for GC are appropriate.[1][3] |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. We propose both HPLC and GC-MS methods to provide orthogonal data for a complete purity profile.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Experience: HPLC is the premier technique for the purity analysis of non-volatile or thermally labile compounds. For 1-Chloro-4-(2-phenylethoxy)benzene, a reverse-phase (RP-HPLC) method provides excellent separation of the main component from more polar or less polar impurities. The strong UV chromophore ensures high sensitivity.[4]

Experimental Protocol: Proposed RP-HPLC-UV Method

-

Instrumentation: A gradient-capable HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Sample Preparation:

-

Accurately prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.

-

For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase initial conditions.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column.[1]

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

Trustworthiness: Method validation is paramount. This protocol should be validated according to ICH guidelines, establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) for the main analyte and any identified impurities.[2]

Workflow Visualization

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Expertise & Experience: GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint). This is invaluable for confirming the identity of the main peak and tentatively identifying any volatile or semi-volatile impurities. The electron ionization (EI) mass spectrum will provide characteristic fragmentation patterns for 1-Chloro-4-(2-phenylethoxy)benzene.[5][6]

Experimental Protocol: Proposed GC-MS Method

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

Sample Preparation:

-

Prepare a sample solution at approximately 0.1 mg/mL in a volatile solvent like Dichloromethane or Ethyl Acetate.

-

Ensure the sample is fully dissolved. Filtration is recommended if particulates are visible.[6]

-

-

GC-MS Conditions:

| Parameter | Recommended Condition |

| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min |

| MS Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Trustworthiness: The identity of the analyte should be confirmed by comparing the acquired mass spectrum with a reference standard or by detailed interpretation of its fragmentation pattern. The NIST Mass Spectral Library can be a valuable resource for tentative impurity identification.[7]

Workflow Visualization

Caption: Workflow for GC-MS structural analysis.

Spectroscopic Methods for Structural Elucidation

While chromatography provides purity data, spectroscopy is required for the definitive confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential. The predicted spectra provide a clear roadmap for confirmation.

Protocol: Sample Preparation for NMR

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-